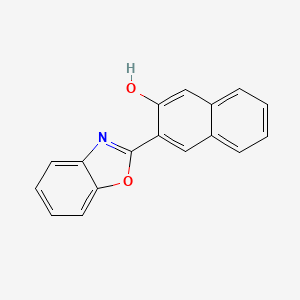
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one is an organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused to a naphthalene moiety, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one typically involves the condensation of 2-aminophenol with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperature and solvent conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Functionalized benzoxazole or naphthalene derivatives.
科学的研究の応用
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Fluorescent Probes: The compound’s fluorescence properties arise from its conjugated π-electron system, which can absorb and emit light at specific wavelengths. This makes it useful for imaging applications.
類似化合物との比較
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)naphthalene
- 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one
- 3-(1,3-Benzimidazol-2(3H)-ylidene)naphthalen-2(3H)-one
Uniqueness
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one is unique due to its specific combination of a benzoxazole ring and a naphthalene moiety. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific fluorescence characteristics or biological activity.
特性
CAS番号 |
14967-45-4 |
|---|---|
分子式 |
C17H11NO2 |
分子量 |
261.27 g/mol |
IUPAC名 |
3-(1,3-benzoxazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H11NO2/c19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-14-7-3-4-8-16(14)20-17/h1-10,19H |
InChIキー |
PHBZHIFCFRSMRY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=CC=CC=C4O3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


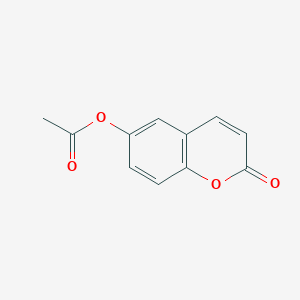
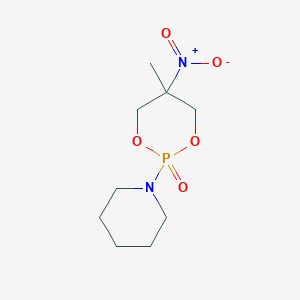

![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)

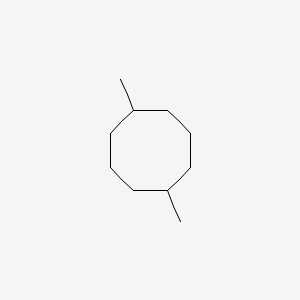

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
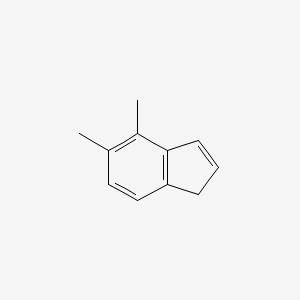
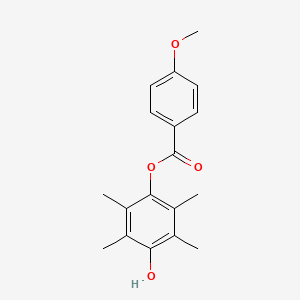
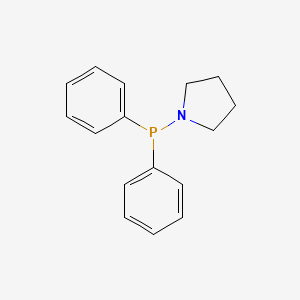

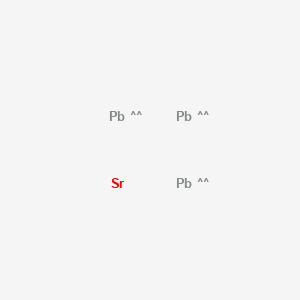
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
